Ex-TBDPS-CHC

Antiproliferative activity Cancer cell viability MTT assay

Select Ex-TBDPS-CHC for superior MCT1 inhibition. With an IC50 of 97 nM, it offers a 4.2-fold potency advantage over its direct-attachment analog. It demonstrates a critical 6.8-fold potency advantage in WiDr colorectal cancer models. This structurally distinct probe features a tert-butyldiphenylsilyl group attached via an ethyl spacer, enabling unique engagement of MCT1 binding pocket residues (Leu132, Asn147, Ala150). Supplied as a high-purity solid for in vitro DMSO-solubilized applications, it is essential for robust metabolic and target engagement studies.

Molecular Formula C28H29NO4Si
Molecular Weight 471.628
Cat. No. B1192678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEx-TBDPS-CHC
SynonymsEx-TBDPS-CHC
Molecular FormulaC28H29NO4Si
Molecular Weight471.628
Structural Identifiers
SMILESO=C(O)/C(C#N)=C/C1=CC=C(OCCO[Si](C2=CC=CC=C2)(C(C)(C)C)C3=CC=CC=C3)C=C1
InChIInChI=1S/C28H29NO4Si/c1-28(2,3)34(25-10-6-4-7-11-25,26-12-8-5-9-13-26)33-19-18-32-24-16-14-22(15-17-24)20-23(21-29)27(30)31/h4-17,20H,18-19H2,1-3H3,(H,30,31)/b23-20+
InChIKeyRZNFGGZVNAMPLT-BSYVCWPDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ex-TBDPS-CHC for Cancer Metabolism Research: Silyl Cyanocinnamic Acid MCT1 Inhibitor Specifications


Ex-TBDPS-CHC (compound 2b) is a silicon-containing derivative of α-cyano-4-hydroxycinnamic acid (CHC), classified as a silyl cyanocinnamic acid monocarboxylate transporter 1 (MCT1) inhibitor [1]. Its molecular formula is C28H29NO4Si, with an exact mass of 471.1866 and molecular weight of 471.63 . The compound features a tert-butyldiphenylsilyl (TBDPS) group attached via a two-carbon ethyl spacer to the phenolic oxygen of the CHC scaffold, distinguishing it from direct-attachment analogs such as TBDPS-CHC (2a) [1]. Ex-TBDPS-CHC is supplied as a solid powder with purity exceeding 98%, soluble in DMSO for in vitro applications, and is intended exclusively for research use .

Why Ex-TBDPS-CHC Cannot Be Replaced by CHC or Other Silyl Analogs in MCT1 Inhibition Studies


Substituting Ex-TBDPS-CHC with the parent CHC compound or even its close silyl analog TBDPS-CHC is not scientifically equivalent. CHC (compound 1) exhibits weak MCT1 inhibition with IC50 values exceeding 150,000 nM, while non-silylated derivatives such as Ex-OH-CHC (2c) and Ex-Br-CHC (2d) fail to demonstrate any meaningful MCT1 inhibition or antiproliferative activity at concentrations up to 500 μM [1]. Critically, even within the silylated series, the presence and positioning of the TBDPS moiety produces substantial functional divergence: the direct-attachment TBDPS-CHC (2a) and the extended-spacer Ex-TBDPS-CHC (2b) display distinct potency profiles across cancer cell lines, differential MCT1 binding interactions, and divergent in vivo tumor suppression efficacy [1]. These structure-activity relationships demonstrate that silyl cyanocinnamic acid derivatives are not interchangeable and must be selected based on the specific experimental requirements of the research model.

Ex-TBDPS-CHC Comparative Performance Data: Quantitative Evidence for Procurement Decisions


Ex-TBDPS-CHC Demonstrates 6.8-Fold to 600-Fold Superior Antiproliferative Potency Versus CHC Across Cancer Cell Lines

Ex-TBDPS-CHC (2b) exhibits significantly enhanced antiproliferative activity compared to the parent compound CHC (1) and the direct-attachment analog TBDPS-CHC (2a) across four distinct cancer cell lines [1]. In the WiDr colorectal cancer cell line, Ex-TBDPS-CHC displays an IC50 of 6 μM, representing a 183-fold improvement over CHC (1,100 μM) and a 6.8-fold improvement over TBDPS-CHC (41 μM) [1]. Non-silylated derivatives 2c and 2d showed no meaningful inhibition at concentrations up to 500 μM [1].

Antiproliferative activity Cancer cell viability MTT assay

Ex-TBDPS-CHC Achieves 97 nM MCT1 Inhibition IC50, 4.2-Fold More Potent Than TBDPS-CHC and 1,500-Fold More Potent Than CHC

In a direct L-[14C]-lactate uptake assay using the MCT1-expressing RBE4 cell line, Ex-TBDPS-CHC (2b) demonstrated an MCT1 inhibition IC50 of 97 ± 7 nM [1]. This represents a 4.2-fold improvement in target engagement compared to the direct-attachment analog TBDPS-CHC (2a), which exhibited an IC50 of 408 ± 5 nM [1]. The parent compound CHC (1) showed only weak inhibition with an IC50 exceeding 150,000 nM, while non-silylated derivatives 2c and 2d failed to inhibit MCT1 at concentrations up to 5,000 nM [1]. The enhanced MCT1 inhibitory potency of Ex-TBDPS-CHC correlates directly with its superior antiproliferative activity, establishing a clear target-mediated mechanism [1].

MCT1 inhibition Lactate transport Target engagement

Extended Spacer Architecture Enables Unique MCT1 Binding Pocket Interactions Not Achievable with Direct-Attachment TBDPS-CHC

Homology modeling and computational docking studies of human MCT1 revealed that the extended ethyl spacer in Ex-TBDPS-CHC (2b) enables unique molecular interactions that the direct-attachment TBDPS-CHC (2a) cannot achieve [1]. Specifically, the extended compound uniquely reaches residues Leu132, Asn147, and Ala150 in the extended binding pocket of MCT1 [1]. These additional contacts may explain the 4.2-fold enhanced MCT1 inhibitory potency observed in lactate uptake assays and the superior antiproliferative activity in WiDr cells [1]. In contrast, the direct-attachment analog 2a is sterically constrained and cannot access these distal binding site residues [1]. The docking studies provide a structural rationale for the observed differential pharmacological profiles between these two closely related silyl analogs [1].

Molecular docking Structure-activity relationship Binding mode

Ex-TBDPS-CHC Induces Comparable Metabolic Reprogramming to TBDPS-CHC but with Superior Cellular Potency in WiDr Colorectal Cancer Cells

Both silylated derivatives Ex-TBDPS-CHC (2b) and TBDPS-CHC (2a) were evaluated for their effects on glycolysis and mitochondrial metabolism using Seahorse XFe96® assays in MCT1-expressing WiDr and MCT4-expressing MDA-MB-231 cell lines [1]. Both compounds significantly increased basal glycolysis, reduced glycolytic capacity, decreased glycolytic reserve, and induced mitochondrial stress with reduced maximal respiration in both cell lines [1]. The qualitative metabolic perturbation profiles are comparable between 2a and 2b [1]. However, the quantitative cellular potency advantage of Ex-TBDPS-CHC in WiDr cells (IC50 6 μM versus 41 μM for TBDPS-CHC) translates to more efficient metabolic disruption at lower compound concentrations [1]. The Seahorse data demonstrate that the extended-spacer architecture preserves the capacity to disrupt cancer cell metabolic plasticity while enhancing cellular potency [1].

Metabolic flux Glycolysis inhibition Mitochondrial stress

In Vivo Efficacy Profile: TBDPS-CHC Demonstrates Superior Tumor Suppression (36% vs 28%) While Both Compounds Exhibit Comparable Tolerability

In a WiDr colorectal cancer xenograft model, both TBDPS-CHC (2a) and Ex-TBDPS-CHC (2b) were evaluated at 25 mg/kg (i.p.) daily dosing over 16 days [1]. TBDPS-CHC exhibited higher tumor growth suppression at 36% compared to 28% suppression with Ex-TBDPS-CHC [1]. Both compounds were well tolerated over the treatment period with no significant body weight loss observed in either treatment group [1]. In healthy CD-1 mice, once daily 25 mg/kg dosing of both compounds was well tolerated over a 16-day period as evidenced by normal body weight gains, behavior, and grooming patterns [1]. The differential in vivo efficacy, despite Ex-TBDPS-CHC's superior in vitro potency, suggests that factors beyond target engagement—such as pharmacokinetic properties, tumor penetration, or metabolic stability—may influence the in vivo outcome [1].

Xenograft efficacy In vivo antitumor Tolerability

Ex-TBDPS-CHC Optimal Research Applications: Evidence-Based Selection Criteria


High-Sensitivity MCT1 Target Engagement Studies Requiring Sub-100 nM Potency

Based on the 97 nM MCT1 inhibition IC50 demonstrated in L-[14C]-lactate uptake assays [1], Ex-TBDPS-CHC is optimally suited for target engagement studies requiring robust MCT1 inhibition at nanomolar concentrations. The 4.2-fold potency advantage over TBDPS-CHC (408 nM) [1] enables researchers to achieve comparable target inhibition with lower compound concentrations, which is particularly valuable in combination studies where minimizing compound cross-interference is critical, or in sensitive cellular models where higher DMSO concentrations may confound metabolic readouts.

WiDr Colorectal Cancer Cell Line Studies Where Ex-TBDPS-CHC Demonstrates Peak Potency Advantage

Ex-TBDPS-CHC exhibits its most pronounced potency advantage in the WiDr colorectal cancer cell line, with an IC50 of 6 μM compared to 41 μM for TBDPS-CHC (6.8-fold improvement) [1]. This differential is substantially larger than in MCF7 cells (1.1-fold) or MDA-MB-231 cells (1.3-fold) [1]. Therefore, Ex-TBDPS-CHC is the preferred compound for researchers using WiDr colorectal cancer models to investigate MCT1-dependent metabolic plasticity, lactate transport dynamics, or to evaluate combination strategies with standard-of-care colorectal cancer therapeutics.

Structural Biology and MCT1 Binding Mechanism Investigations Leveraging Unique Pocket Interactions

The computational docking evidence demonstrating that Ex-TBDPS-CHC uniquely engages residues Leu132, Asn147, and Ala150 in the extended MCT1 binding pocket [1] positions this compound as a structurally distinct chemical probe. Researchers conducting structure-activity relationship (SAR) studies, MCT1 homology model validation, or investigating the functional significance of the extended binding pocket will find Ex-TBDPS-CHC essential. Its spacer-mediated binding mode provides a complementary pharmacological tool to the direct-attachment analog TBDPS-CHC, enabling differential interrogation of MCT1 binding determinants.

In Vitro Metabolic Flux Analysis Requiring Efficient Glycolysis and Mitochondrial Disruption

Seahorse XFe96® analysis confirms that Ex-TBDPS-CHC effectively increases basal glycolysis, reduces glycolytic capacity, decreases glycolytic reserve, and induces mitochondrial stress with reduced maximal respiration in both WiDr and MDA-MB-231 cell lines [1]. Given its comparable metabolic perturbation profile to TBDPS-CHC but with 6.8-fold greater cellular potency in WiDr cells [1], Ex-TBDPS-CHC is optimally suited for in vitro metabolic flux studies where achieving robust pathway disruption at lower compound concentrations is advantageous for experimental design, dose-response characterization, or when working with limited compound quantities.

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